Welcome to the BenchChem Online Store!
molecular formula C7H9NO4S B8560559 4-(Methylamino)phenol sulfate

4-(Methylamino)phenol sulfate

Cat. No. B8560559
M. Wt: 203.22 g/mol
InChI Key: QMJDEXCUIQJLGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04517004

Procedure details

A mixture of p-(N-methylamino)phenol sulfate (13.6 g, 80 mmol), calcium carbonate (15 g, 160 mmol and water (30 mL) was triturated with mortar and pestil, and repeatedly extracted with ether (8×60 mL). The combined ether extracts were washed with water, and dried with anhydrous sodium sulfate. The solution was then evaporated to dryness, and the solid residue dried in vacuum over phosphorus pentoxide at ambient temperature to provide 7.32 g (60 mmol) of p-(N-methylamino)phenol. To anhydrous ether (240 mL) was added pyridine (4.8 mL, 60 mmol) and p-(N-methylamino)phenol 7.32 g (60 mmol). The resulting solution was added dropwise to a cooled solution (0° C.) of phosphorous oxychloride (5.4 mL, 60 mmol) in ether (100 mL) with stirring under nitrogen. The reaction mixture was stirred at room temperature for 60 minutes, filtered, and the filtrate added dropwise to a saturated solution of anhydrous ammonia in ether (450 mL, 0° C.). The reaction mixture was allowed to warm to room temperature with stirring (60 minutes). A white precipitate formed which was isolated by filtration, rinsed with ether and dried in vacuum over phosphorous pentoxide at room temperature.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S([O:5][C:6]1[CH:11]=[CH:10][C:9]([NH:12][CH3:13])=[CH:8][CH:7]=1)(O)(=O)=O.C(=O)([O-])[O-].[Ca+2]>O>[CH3:13][NH:12][C:9]1[CH:10]=[CH:11][C:6]([OH:5])=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
13.6 g
Type
reactant
Smiles
S(=O)(=O)(O)OC1=CC=C(C=C1)NC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was triturated with mortar and pestil
EXTRACTION
Type
EXTRACTION
Details
repeatedly extracted with ether (8×60 mL)
WASH
Type
WASH
Details
The combined ether extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solution was then evaporated to dryness
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solid residue dried in vacuum over phosphorus pentoxide at ambient temperature

Outcomes

Product
Name
Type
product
Smiles
CNC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 60 mmol
AMOUNT: MASS 7.32 g
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.